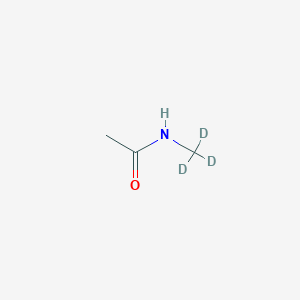
N-Methyl-d3-acetamide
Descripción general
Descripción
N-Methylacetamide can be used to synthesize N-methyl-N-(3-thienyl)acetamide by reacting with 3-bromothiophene in the presence of a CuI catalyst and N, N′-dimethylethylenediamine . It can also act as a ligand to synthesize the zirconium (IV) complex, Zr (MeC (O)NMe) 4 by reacting with tetrakis (dimethylamido)zirconium .
Synthesis Analysis
The dimer of trans-N-methylacetamide serves as a simple model for hydrogen bonds in peptides, free of any backbone distortions . Its preferred structures represent benchmark systems for an accurate quantum chemical description of protein interactions .Molecular Structure Analysis
The dimer of N-methylacetamide (NMA) offers a good compromise between simplicity and realism when it comes to modelling hydrogen bonds between remotely connected N–H and CO groups in folded peptides and proteins . Its monomer contains a full C– (CO)– (NH)–C backbone segment of the peptide bond .Chemical Reactions Analysis
The chemical reactions of dimethylacetamide are typical of N, N-disubstituted amides . Hydrolysis of the acyl-N bond occurs in the presence of acids .Physical And Chemical Properties Analysis
The dimer of N-methylacetamide (NMA) offers a good compromise between simplicity and realism when it comes to modelling hydrogen bonds between remotely connected N–H and CO groups in folded peptides and proteins . Its monomer contains a full C– (CO)– (NH)–C backbone segment of the peptide bond .Aplicaciones Científicas De Investigación
1. Hydrogen and Deuterium Abstraction Studies
A study by Gray and Leyshon (1969) investigated the gas-phase attack by methyl radicals on acetamide and acetamide-d3, among others, to measure hydrogen and deuterium abstraction rates. This research is significant in understanding the reactivities of different sites in acetamide and theories of kinetic isotope effects, which are crucial in chemical kinetics and mechanistic studies (Gray & Leyshon, 1969).
2. Thermodynamic Properties
Štejfa et al. (2020) conducted an extensive thermodynamic study of acetamide and its derivatives, including N-methylacetamide. This study is important for understanding the phase behavior, vapor pressures, and heat capacities of these compounds, which are vital for their application in various industrial and scientific processes (Štejfa et al., 2020).
3. Spectroscopic Analysis
Fillaux and Tomkinson (1977) focused on the barriers to methyl group rotation in N-methyl acetamide using neutron inelastic scattering spectra. Such studies are essential in spectroscopy for understanding molecular dynamics and structure (Fillaux & Tomkinson, 1977).
4. Molecular Structure Analysis
Kimura and Aoki (1953) determined the molecular structures of acetamide and N-methylacetamide using electron diffraction, comparing gaseous and crystalline states. This research provides insight into the molecular geometry and bond lengths crucial for chemical modeling and drug design (Kimura & Aoki, 1953).
5. Astrochemical Research
Haupa, Ong, and Lee (2020) explored the reaction of hydrogen atoms with CH3CONH2 in solid para-hydrogen, providing insights into the formation of complex organic molecules in interstellar mediums. This study is relevant in astrochemistry, contributing to our understanding of chemical processes in space (Haupa, Ong, & Lee, 2020).
Mecanismo De Acción
Direcciones Futuras
N-Methylacetamide can be used to synthesize N-methyl-N-(3-thienyl)acetamide by reacting with 3-bromothiophene in the presence of a CuI catalyst and N, N′-dimethylethylenediamine . It can also act as a ligand to synthesize the zirconium (IV) complex, Zr (MeC (O)NMe) 4 by reacting with tetrakis (dimethylamido)zirconium .
Propiedades
IUPAC Name |
N-(trideuteriomethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUUHNLEMFGTQ-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
76.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-d3-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1489920.png)

![4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489923.png)






![N,N-diethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1489936.png)


